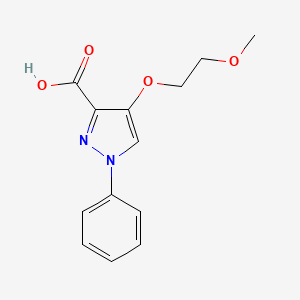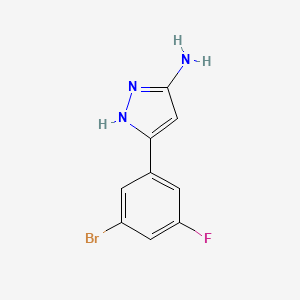
3-Benzofuranmethanamina, N-metil-
Descripción general
Descripción
3-Benzofuranmethanamine, N-methyl- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzofuranmethanamine, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzofuranmethanamine, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de productos naturales
Derivados de benzofurano: son cruciales en la síntesis de productos naturales complejos debido a sus potencias biológicas. La incorporación de la parte benzofurano en productos naturales puede mejorar su eficacia terapéutica . Los investigadores se centran en el paso en el que se instala el ciclo de benzofurano, que a menudo es un momento crucial en la síntesis total del compuesto diana.
Agentes antibacterianos
La incorporación estructural de anillos de benzofurano en compuestos farmacéuticos ha demostrado mejorar la actividad antibacteriana. Esto es particularmente relevante en la lucha contra la resistencia microbiana, donde se necesitan urgentemente nuevos fármacos con mecanismos de acción distintos . Los derivados de benzofurano se han empleado en el desarrollo de nuevos agentes antibacterianos debido a su eficacia contra bacterias grampositivas y gramnegativas.
Estudios de fluorescencia e imagenología biológica
Los derivados de benzofurano se han utilizado para modificar las propiedades ópticas de las nanopartículas, mejorando su fluorescencia para mejores aplicaciones de imagenología biológica. Esto es significativo en diagnósticos médicos y ensayos clínicos, donde el seguimiento y la imagenología a nivel celular son esenciales . La fluorescencia intrínseca de estos compuestos se puede desplazar de las longitudes de onda ultravioleta a las visibles, lo que los hace adecuados para diagnósticos biológicos.
Catálisis
En química sintética, los derivados de benzofurano sirven como catalizadores en varias reacciones. Su estructura única puede facilitar la formación de moléculas complejas, lo que los hace valiosos en el desarrollo de nuevas metodologías sintéticas .
Química verde
Los principios de la química verde enfatizan el uso de sustancias ambientalmente benignas. Los derivados de benzofurano se exploran por su potencial en la química orgánica sintética verde, donde pueden contribuir a procesos químicos más sostenibles y menos tóxicos .
Investigación en química heterocíclica
El benzofurano es un heterociclo clave en la química medicinal, y sus derivados se estudian ampliamente por sus diversas actividades biológicas. La investigación en este campo tiene como objetivo comprender la relación entre la estructura de los derivados de benzofurano y sus efectos farmacológicos .
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds have been found to have anti-hepatitis C virus activity and have been utilized as anticancer agents .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds, in general, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Análisis Bioquímico
Biochemical Properties
3-Benzofuranmethanamine, N-methyl- plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4B, 3-Benzofuranmethanamine, N-methyl- can modulate cAMP signaling pathways, which are crucial for various cellular functions. Additionally, this compound interacts with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters, influencing neurotransmitter levels and signaling .
Cellular Effects
The effects of 3-Benzofuranmethanamine, N-methyl- on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating cAMP levels through PDE4B inhibition, 3-Benzofuranmethanamine, N-methyl- can affect the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, its interaction with monoamine transporters can impact neurotransmitter release and uptake, affecting neuronal communication and function .
Molecular Mechanism
At the molecular level, 3-Benzofuranmethanamine, N-methyl- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDE4B, which leads to increased intracellular cAMP levels . This elevation in cAMP activates PKA, resulting in the phosphorylation of various target proteins that regulate gene expression and cellular metabolism. Additionally, 3-Benzofuranmethanamine, N-methyl- binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This inhibition enhances neurotransmitter signaling and can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzofuranmethanamine, N-methyl- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to 3-Benzofuranmethanamine, N-methyl- can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Benzofuranmethanamine, N-methyl- vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmitter signaling and improve cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Benzofuranmethanamine, N-methyl- is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes N-demethylation, a process mediated by cytochrome P450 (CYP) isoenzymes such as CYP1A2, CYP2D6, and CYP3A4 . This metabolic pathway results in the formation of metabolites that can further interact with various biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Benzofuranmethanamine, N-methyl- is transported and distributed through interactions with specific transporters and binding proteins. Its interaction with monoamine transporters facilitates its uptake and distribution in neuronal tissues . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Benzofuranmethanamine, N-methyl- is critical for its activity and function. It is primarily localized in neuronal cells, where it interacts with monoamine transporters and other proteins involved in neurotransmitter signaling . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical activity and effects on cellular processes .
Propiedades
IUPAC Name |
1-(1-benzofuran-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWIUMVKDRUBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)
![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)






